molecular formula C10H6BrF2NO2 B1416382 3-Bromo-2-cyano-6-(difluoromethyl)phenylacetic acid CAS No. 1805019-23-1

3-Bromo-2-cyano-6-(difluoromethyl)phenylacetic acid

Cat. No. B1416382
M. Wt: 290.06 g/mol
InChI Key: AKFLPKJKECPUIB-UHFFFAOYSA-N
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Description

“3-Bromo-2-cyano-6-(difluoromethyl)phenylacetic acid” is a versatile chemical compound used in scientific research. Its unique properties make it valuable for studying drug synthesis, organic chemistry, and catalysis reactions12.



Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of this specific compound. However, similar compounds have been synthesized using various methods, such as palladium-catalyzed cross-couplings3.



Molecular Structure Analysis

The molecular structure of “3-Bromo-2-cyano-6-(difluoromethyl)phenylacetic acid” is not explicitly provided in the search results. However, similar compounds have been analyzed, and their structures have been determined4567.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “3-Bromo-2-cyano-6-(difluoromethyl)phenylacetic acid”. However, similar compounds have been used in various chemical reactions, including Suzuki–Miyaura coupling8 and protodeboronation9.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-2-cyano-6-(difluoromethyl)phenylacetic acid” are not explicitly provided in the search results. However, similar compounds have been analyzed for their properties511.


Safety And Hazards

The safety and hazards associated with “3-Bromo-2-cyano-6-(difluoromethyl)phenylacetic acid” are not explicitly mentioned in the search results. However, similar compounds have been analyzed for their safety and hazards1213.


Future Directions

The future directions for the research and application of “3-Bromo-2-cyano-6-(difluoromethyl)phenylacetic acid” are not explicitly mentioned in the search results. However, similar compounds have been discussed for their potential future applications14.


Please note that the information provided is based on the available search results and may not fully cover all aspects of “3-Bromo-2-cyano-6-(difluoromethyl)phenylacetic acid”. For more detailed information, further research and consultation with experts in the field may be required.


properties

IUPAC Name

2-[3-bromo-2-cyano-6-(difluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c11-8-2-1-5(10(12)13)6(3-9(15)16)7(8)4-14/h1-2,10H,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFLPKJKECPUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)F)CC(=O)O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-cyano-6-(difluoromethyl)phenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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